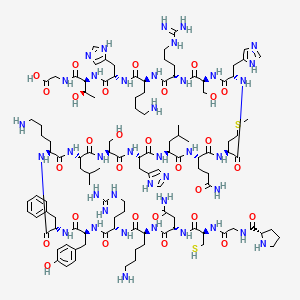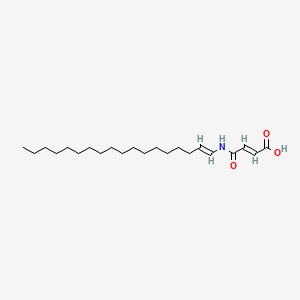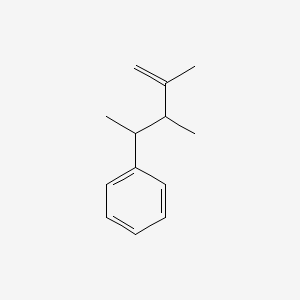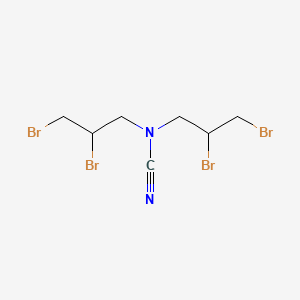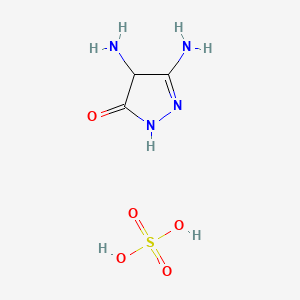
4,5-Diamino-2,4-dihydro-3-oxopyrazole sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-2,4-dihydro-3-oxopyrazole sulphate is a chemical compound with the molecular formula C3H8N4O5S and a molecular weight of 212.18 g/mol . This compound is known for its unique structure, which includes both amino and oxo groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4,5-Diamino-2,4-dihydro-3-oxopyrazole sulphate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a carbonyl compound, followed by sulfonation to introduce the sulphate group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
4,5-Diamino-2,4-dihydro-3-oxopyrazole sulphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5-Diamino-2,4-dihydro-3-oxopyrazole sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Diamino-2,4-dihydro-3-oxopyrazole sulphate involves its interaction with specific molecular targets. The amino and oxo groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
4,5-Diamino-2,4-dihydro-3-oxopyrazole sulphate can be compared with other similar compounds, such as:
4,5-Diamino-2,4-dihydro-3-oxopyrazole: Lacks the sulphate group, which may affect its solubility and reactivity.
2,4-Dihydro-3-oxopyrazole: Lacks the amino groups, which significantly alters its chemical properties and applications.
Propiedades
Número CAS |
33295-85-1 |
|---|---|
Fórmula molecular |
C3H8N4O5S |
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
3,4-diamino-1,4-dihydropyrazol-5-one;sulfuric acid |
InChI |
InChI=1S/C3H6N4O.H2O4S/c4-1-2(5)6-7-3(1)8;1-5(2,3)4/h1H,4H2,(H2,5,6)(H,7,8);(H2,1,2,3,4) |
Clave InChI |
WPNDHEHMBKGTIE-UHFFFAOYSA-N |
SMILES canónico |
C1(C(=NNC1=O)N)N.OS(=O)(=O)O |
Números CAS relacionados |
93982-48-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


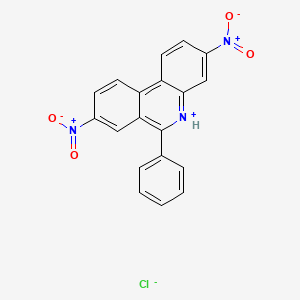
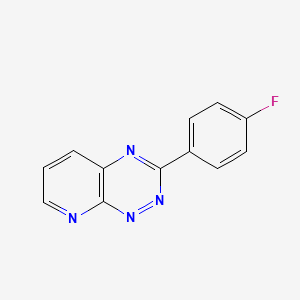
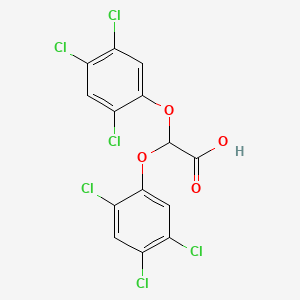
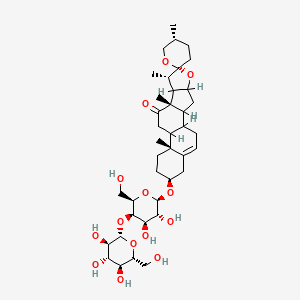

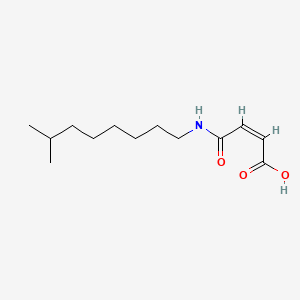
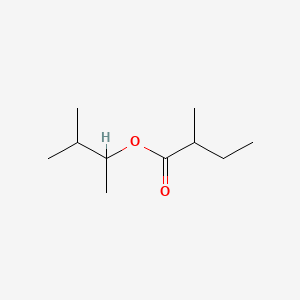

![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
